molecular formula C13H26N2O3 B2432651 Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate CAS No. 1491139-74-2

Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate

Cat. No. B2432651
CAS RN: 1491139-74-2
M. Wt: 258.362
InChI Key: AXIXBULJQSPZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-methyl-2-(3-methylbutylcarbamoylamino)pentanoic Acid” contains 40 bonds in total, including 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate” are not detailed in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate” are not provided in the sources .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel N-(α-bromoacyl)-α-amino esters containing Valyl moiety, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, have been synthesized and investigated for cytotoxicity, anti-inflammatory, and antibacterial activity. These compounds exhibited low cytotoxicity and lacked significant antibacterial and anti-inflammatory activity, suggesting potential for incorporation in prodrug strategies (Yancheva et al., 2015).

Potential in Anticancer Applications

  • Amino acetate functionalized Schiff base organotin(IV) complexes, including similar compounds, have been explored for their potential as anticancer drugs. Studies indicate that these compounds are more cytotoxic to various human tumor cell lines than some traditional chemotherapy agents (Basu Baul et al., 2009).

Role in Enzymatic Reactions

  • Compounds similar to Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate have been used in the formation of thioether derivatives, which are substrates and inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase. This highlights their role in key enzymatic pathways (Nguyen et al., 1984).

Identification in Decomposition Processes

  • In studies identifying volatile organic compounds during decomposition, compounds like Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate have been noted. Such compounds help in differentiating human remains from those of animals, which has significant implications in forensic science (Rosier et al., 2015).

Chemical Synthesis and Industrial Applications

  • Similar compounds have been studied in the context of hydroformylation reactions, which are key in chemical synthesis processes. Their role in producing esters for various industrial applications has been documented (Matsuda, 1973).

Biofuel Research

  • The compound's derivatives have been investigated in the context of biofuel research. For instance, studies on methyl valerate (methyl pentanoate) as a surrogate for biodiesel have been conducted, contributing to the understanding of ignition properties of biofuels (Weber et al., 2018).

Microbial Production

  • Metabolic engineering has been applied to produce pentanol isomers, related to Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate, in microorganisms. These studies have implications for the development of biofuels and industrial chemicals (Cann & Liao, 2009).

Mechanism of Action

The mechanism of action for “Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate” is not specified in the sources.

Safety and Hazards

The safety and hazards associated with “Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate” are not specified in the sources .

properties

IUPAC Name

methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-6-10(4)11(12(16)18-5)15-13(17)14-8-7-9(2)3/h9-11H,6-8H2,1-5H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIXBULJQSPZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.